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1,2-Di(naphthalen-1-yl)ethane-1,2-dione

Cat. No.: B12093413
CAS No.: 3457-41-8
M. Wt: 310.3 g/mol
InChI Key: BBWHFKLQXLXHNI-UHFFFAOYSA-N
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Description

Structural Significance and Research Interest in Vicinal Diketones

Vicinal diketones are a significant class of compounds in various fields of chemistry and industry. Their structural arrangement, with two adjacent, electron-withdrawing carbonyl groups, imparts unique reactivity and properties.

Key Structural Features and Interests:

Reactivity: The proximity of the two carbonyl groups influences their electrophilicity and makes them valuable precursors in organic synthesis. They can undergo a variety of reactions, including condensations to form heterocyclic compounds.

Photochemistry: Aromatic vicinal diketones, such as the well-studied benzil (B1666583) (1,2-diphenylethane-1,2-dione), are known for their rich photochemical behavior, often utilized in polymer chemistry and as photoinitiators.

Biological Activity: In food science, simpler VDKs like diacetyl (2,3-butanedione) and 2,3-pentanedione (B165514) are well-known byproducts of fermentation that significantly impact the flavor and aroma of beverages like beer and wine. researchgate.net The monitoring of VDK levels is crucial for quality control in the brewing industry. researchgate.net

Coordination Chemistry: The two oxygen atoms can act as a bidentate ligand, chelating to metal ions to form coordination complexes.

The research interest in VDKs stems from their versatility. They serve as building blocks for complex molecules, including nitrogen-containing heterocycles, and their derivatives are investigated for applications ranging from materials science to medicinal chemistry. nih.gov For instance, various naphthalene-1,4-dione analogues have been synthesized and evaluated for their anticancer properties. nih.gov

Overview of Academic Research on 1,2-Di(naphthalen-1-yl)ethane-1,2-dione

Specific academic research focused solely on this compound is limited in publicly available literature. However, data on its isomer, 1,2-Di(naphthalen-2-yl)ethane-1,2-dione, and related naphthalene (B1677914) derivatives provide insight into its expected properties and potential areas of study.

The synthesis of related naphthalene-based structures is a field of active research. For example, methods have been developed for the synthesis of 1-naphthaldehydes and various naphthalene acrylic acids, which serve as precursors for more complex molecules. nih.gov The synthesis of 1-naphthol (B170400), a fundamental precursor for many naphthalene derivatives, can be achieved through several routes, including the oxidation of tetralin or the hydrolysis of 1-naphthylamine. chemicalbook.comwikipedia.org

While direct studies on this compound are not prominent, its isomer, 1,2-Di(naphthalen-2-yl)ethane-1,2-dione , is commercially available and has characterized physical properties. lookchem.com This suggests that molecules with this structural motif are stable and accessible. Research on related compounds like Naphth-1-ylglyoxal further indicates interest in naphthalene structures containing the α-dicarbonyl moiety. scbt.com

The study of such large, aromatic diketones is often related to their electronic and photophysical properties, driven by the extensive π-conjugated system of the naphthalene rings. Future research could explore its potential in materials science, as a ligand in catalysis, or as a photoactive compound, similar to its simpler phenyl analogue, benzil.

Compound Data Tables

The following tables provide available data for this compound and related compounds for comparative purposes.

Table 1: Properties of this compound and its Isomer

Table 2: Data for Related Naphthalene Precursors and Analogues

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14O2 B12093413 1,2-Di(naphthalen-1-yl)ethane-1,2-dione CAS No. 3457-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dinaphthalen-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWHFKLQXLXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282653
Record name 1,2-di(naphthalen-1-yl)ethane-1,2-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3457-41-8
Record name 1,1'-Binaphthoyl
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27046
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-di(naphthalen-1-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Di Naphthalen 1 Yl Ethane 1,2 Dione and Analogues

Broad Syntheses of 1,2-Diaryl Diketones Relevant to the Compound

Nucleophilic Ring-Opening Reactions for Analogous Diketones

The synthesis of 1,6-dicarbonyl compounds, which are structurally related to diketones, can be achieved through a two-step process involving the nucleophilic ring-opening of donor-acceptor cyclopropanes. acs.org This methodology utilizes acyclic 1,3-diketones as carbon-centered nucleophiles that react with the cyclopropane (B1198618) ring. acs.org

In the initial step, the acyclic 1,3-diketone selectively attacks the donor-acceptor cyclopropane, leading to the opening of the three-membered ring. acs.org This is followed by a retro-Claisen-type C-C bond cleavage reaction, which is catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol (B129727). acs.org This second step is selective, cleaving the alkyl ketone portion of the intermediate products formed from unsymmetrical 1,3-diketones. acs.org This sequence provides a pathway to 1,6-dicarbonyl compounds, which are formal addition products of acetophenone (B1666503) derivatives to donor-acceptor cyclopropanes. acs.org

A summary of the substrates and yields for the synthesis of 1,6-dicarbonyl compounds via this ring-opening reaction is presented below.

Donor-Acceptor CyclopropaneAcyclic 1,3-DiketoneProductYield (%)
Diethyl 2-phenylcyclopropane-1,1-dicarboxylatePentane-2,4-dioneDiethyl 2-(3-oxo-1-phenylbutyl)malonate92
Diethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylatePentane-2,4-dioneDiethyl 2-(3-oxo-1-(p-tolyl)butyl)malonate85
Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylatePentane-2,4-dioneDiethyl 2-(1-(4-methoxyphenyl)-3-oxobutyl)malonate88
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylatePentane-2,4-dioneDiethyl 2-(1-(4-chlorophenyl)-3-oxobutyl)malonate91

Solvent-Free and Environmentally Conscious Methodologies for Diketone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. This has led to the exploration of solvent-free reaction conditions and the use of greener solvents for the synthesis of diketones.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially hazardous organic solvents. cmu.edu One such approach involves the sodium borohydride (B1222165) (NaBH4) reduction of a pentacyclic cage diketone. In the solid state, this reduction exclusively yields the corresponding endo,endo-diol in quantitative amounts, demonstrating high selectivity that is not observed in solution-phase reactions. cmu.edu

Another example is the synthesis of heteroannulated carbazoles, where a key step involves a solvent-free reaction to produce the desired diketone intermediates. nih.gov

Environmentally Conscious Methodologies:

Several strategies have been developed to make diketone synthesis more environmentally friendly.

CO2-Assisted Synthesis: A transition-metal-free method utilizes carbon dioxide (CO2) to assist in the synthesis of both symmetric and non-symmetric α-diketones directly from aldehydes. rsc.org This approach is notable for its use of a renewable and non-toxic C1 source. rsc.org

Use of Sustainable Solvents: Research has focused on replacing traditional, hazardous solvents with greener alternatives. For instance, in the extraction and isolation of hentriacontane-14,16-dione (B1217690) from wheat straw wax, sustainable solvents like 2-methyltetrahydrofuran (B130290) (TMO) and dihydrolevoglucosenone-derived methyl ether (DEDMO) have been successfully employed. nih.gov DEDMO, in particular, showed high recovery yields of the β-diketone. nih.gov The use of these solvents significantly reduces the environmental impact compared to conventional methods that use solvents like hexane (B92381). nih.gov

One-Pot Syntheses: One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, contribute to a greener process by reducing solvent use and waste generation. A one-pot method for preparing γ-diketones and γ-keto esters involves the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones or esters in the presence of DBU. organic-chemistry.org This method provides a more efficient and environmentally friendly alternative to traditional multi-step syntheses. organic-chemistry.org

The table below summarizes various environmentally conscious methods for diketone synthesis.

MethodReactantsCatalyst/ConditionsProduct TypeKey Advantage
CO2-Assisted SynthesisAldehydesTransition-metal-freeα-DiketonesUtilizes CO2, avoids toxic metals rsc.org
Sustainable ExtractionWheat Straw WaxDEDMO or TMOβ-DiketonesReplaces hazardous solvents like hexane nih.gov
One-Pot SynthesisPrimary nitroalkanes, α,β-unsaturated ketones/estersDBUγ-Diketones, γ-Keto estersReduces steps, solvent use, and waste organic-chemistry.org
Solid-State ReductionPentacyclic cage diketoneNaBH4DiolHigh selectivity, no solvent cmu.edu

Advanced Spectroscopic and Structural Characterization of 1,2 Di Naphthalen 1 Yl Ethane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for 1,2-di(naphthalen-1-yl)ethane-1,2-dione reveals distinct signals corresponding to the protons on the two naphthalene (B1677914) rings. The analysis, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, shows a series of multiplets in the aromatic region, characteristic of the substituted naphthalene system. rsc.org

The protons on the naphthalene rings are subject to deshielding effects from the aromatic system and the adjacent carbonyl groups, causing them to resonate at downfield chemical shifts, typically between 7.40 and 8.40 ppm. rsc.orgchemistrysteps.comlibretexts.org Experimental data shows five distinct sets of signals, confirming the complex and varied electronic environments of the naphthyl protons. rsc.org The signals appear as doublets and triplets, indicative of ortho- and meta-couplings between adjacent protons on the aromatic rings. rsc.org

A detailed assignment of the proton signals is crucial for a complete structural understanding. The specific chemical shifts and their multiplicities provide a fingerprint of the molecule's proton framework. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment (Tentative)
8.30Doublet (d)7.52H (Aromatic)
7.96Doublet (d)8.52H (Aromatic)
7.70Triplet (t)7.52H (Aromatic)
7.65Triplet (t)7.52H (Aromatic)
7.49Triplet (t)7.52H (Aromatic)
Data sourced from a 500 MHz spectrum in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, the spectrum is characterized by signals for the carbonyl carbons and the various aromatic carbons of the naphthalene rings. rsc.org

The carbonyl carbons (C=O) of the α-diketone moiety are highly deshielded and typically appear far downfield in the spectrum, with a characteristic chemical shift around 190.7 ppm. rsc.orglibretexts.org The aromatic carbons display a range of chemical shifts between approximately 130 and 137 ppm. rsc.org The spectrum shows seven distinct signals, indicating the presence of multiple unique carbon environments within the naphthalene rings due to the substitution pattern. rsc.org Quaternary carbons, those without any attached protons, are typically weaker in intensity. oregonstate.edu

The precise chemical shifts are influenced by the electronic effects of the carbonyl groups and the complex anisotropy of the fused aromatic ring system. libretexts.orglibretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) in ppmAssignment (Tentative)
190.7Carbonyl Carbon (C=O)
136.9Aromatic Carbon
135.1Aromatic Carbon
135.0Aromatic Carbon
133.4Aromatic Carbon
131.4Aromatic Carbon
130.1Aromatic Carbon
Data sourced from a 150 MHz spectrum in CDCl₃. rsc.org

While 1D NMR spectra provide foundational data, complex molecules like this compound often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. ipb.pt Techniques such as COSY, HSQC, and HMBC are instrumental in confirming the molecular structure. mdpi.commdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks within the naphthalene rings. This would definitively confirm which protons are adjacent to each other, aiding in the precise assignment of the multiplets observed in the 1D ¹H NMR spectrum.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated aromatic carbon in the ¹³C NMR spectrum. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly vital for identifying and assigning the quaternary carbons and the carbonyl carbons, as it shows correlations from the naphthyl protons to these non-protonated centers. mdpi.com

Together, these advanced NMR methods provide a complete and verified map of the molecular connectivity, confirming the proposed structure of this compound. ipb.pt

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum is expected to be dominated by characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the diketone. In α-diketones, this band typically appears in the region of 1660-1720 cm⁻¹. The exact position can be influenced by the conformation and electronic effects of the attached naphthalene rings. Data from similar naphthalene-1,2-dione structures show strong carbonyl absorptions around 1700 cm⁻¹. rsc.org

Other expected significant absorptions include:

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the naphthalene rings.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹, indicative of the C-H bonds on the aromatic system.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern of the naphthalene rings.

Raman spectroscopy is particularly well-suited for studying the conformational properties of molecules, especially those with aromatic components and symmetric vibrational modes. nih.gov For this compound, Raman spectroscopy can provide valuable insights into the molecule's three-dimensional arrangement in different phases.

A key area of interest is the conformational flexibility around the central carbon-carbon single bond that links the two carbonyl groups. The dihedral angle between the two C=O groups can vary, leading to different conformers. These distinct conformations would possess different symmetries and, consequently, would exhibit unique vibrational signatures in the low-frequency region (typically below 600 cm⁻¹) of the Raman spectrum. researchgate.net

Furthermore, the orientation of the two bulky naphthalene rings relative to the central dione (B5365651) linker can be investigated. Changes in concentration or solvent could lead to shifts in conformational equilibria, which would be observable as changes in the relative intensities of conformation-sensitive Raman bands. nih.govresearchgate.net By analyzing these spectral changes, it is possible to probe the subtle energetic differences between various spatial arrangements of the molecule.

Mass Spectrometric (MS) Investigations

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation patterns. For this compound (C₂₂H₁₄O₂), electron impact (EI) ionization would lead to the formation of a molecular ion (M•+), which is energetically unstable and prone to fragmentation. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. The most probable cleavage occurs at the weakest bond, which in this α-diketone is the carbon-carbon single bond between the two carbonyl groups. This fragmentation pathway is characteristic of ketones and diketones. libretexts.orglibretexts.org This primary fragmentation would result in the formation of a highly stable naphthoyl cation. Other potential fragmentations include the loss of neutral carbon monoxide (CO) molecules.

The expected fragmentation pattern under mass spectrometry is detailed below:

m/z (mass-to-charge ratio) Proposed Ion/Fragment Formula Notes
310[C₂₂H₁₄O₂]•+Molecular Ion (M•+)The parent ion of the compound. Its presence confirms the molecular weight. nih.gov
155[C₁₀H₇CO]+Naphthoyl cationThis would likely be the base peak due to the stability of the acylium ion and cleavage of the central C-C bond. libretexts.orglibretexts.org
127[C₁₀H₇]+Naphthyl cationFormed by the loss of a CO molecule from the naphthoyl cation (m/z 155).

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy investigates the interaction of electromagnetic radiation with the molecule, providing information about its electronic structure and energy levels.

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the naphthalene chromophores. The spectrum is expected to show strong absorptions corresponding to π→π* transitions, characteristic of aromatic systems, and weaker absorptions from n→π* transitions associated with the carbonyl groups. researchgate.netresearchgate.net The presence of the carbonyl groups and the extensive conjugation shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene. researchgate.net The absorption spectrum of the related 1,2-naphthoquinone (B1664529) shows weak π→π* bands at longer wavelengths (340 nm, 420 nm) and a strong π→π* band at shorter wavelengths (250 nm). researchgate.net

A summary of expected electronic transitions is provided in the table below:

Transition Type Approximate Wavelength (λmax) Associated Functional Group Relative Intensity
n→π> 400 nmDiketone (C=O)Weak
π→π300 - 350 nmNaphthalene Ring (¹Lₐ band)Moderate to Strong
π→π*< 300 nmNaphthalene Ring (¹Bₑ band)Very Strong

Upon absorption of UV radiation, this compound is promoted to an excited electronic singlet state (S₁). From this state, the molecule can relax back to the ground state (S₀) through several pathways. One pathway is fluorescence, which is the emission of a photon. Alternatively, the molecule can undergo a non-radiative process known as intersystem crossing to an excited triplet state (T₁). wikipedia.org In many naphthalene derivatives, the rate constants for fluorescence and intersystem crossing are of a similar order of magnitude. researchgate.net

The triplet state is lower in energy than the corresponding singlet state and is relatively long-lived. Relaxation from the T₁ state to the S₀ ground state can occur via phosphorescence, which is a spin-forbidden and thus much slower emission process than fluorescence. The study of these emission processes provides insight into the excited state dynamics, quantum yields, and lifetimes, which are crucial for applications in photochemistry and materials science.

While this compound is achiral, its chiral derivatives, such as the (1R,2R) or (1S,2S) enantiomers, can be analyzed using Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, a property exhibited only by chiral molecules.

For chiral variants of this compound, the two naphthalene chromophores are held in a specific spatial orientation by the ethane-1,2-dione bridge. This arrangement allows for exciton (B1674681) coupling between the π-systems of the naphthalene rings. This coupling results in characteristic CD signals, known as a bisignate Cotton effect, in the region of the naphthalene π→π* transitions. The sign and intensity of these signals are highly sensitive to the absolute configuration and the conformation of the molecule in solution, particularly the dihedral angle between the two naphthyl planes. cas.czresearchgate.netnih.gov Therefore, CD spectroscopy is a powerful tool for determining the enantiomeric purity and studying the solution-state conformation of chiral derivatives. researchgate.netrsc.org

X-ray Diffraction Studies

X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining its complete molecular architecture. springernature.com By analogy with similar α-diketone structures, the central C(O)-C(O) bond is expected to be longer than a typical C-C single bond due to electronic repulsion between the adjacent carbonyl groups. nih.gov

The analysis would reveal the relative orientation of the two naphthalene rings, defined by the torsion angle along the central ethane (B1197151) bridge. The conformation is a balance between steric hindrance from the bulky naphthyl groups and the electronic preferences of the dione linker. In the crystal, molecules would likely pack in an ordered fashion, stabilized by intermolecular forces such as π-π stacking interactions between the aromatic naphthalene systems. nih.gov

Below is a table of expected structural parameters based on data from analogous compounds. nih.govnih.gov

Parameter Description Expected Value
C-C (dione)Bond length between the two carbonyl carbons~1.54 Å
C=OBond length of the carbonyl group~1.21 Å
C-C (naphthyl-carbonyl)Bond length between a naphthyl ring and a carbonyl carbon~1.48 Å
O=C-C=OTorsion angle of the diketone unitVariable, often close to anti-periplanar (180°) or syn-periplanar (0°)
C-C-C-C (ethane bridge)Torsion angle defining the naphthyl group orientationDependent on steric and packing forces

Powder X-ray Diffraction in Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. This non-destructive method provides detailed information about the atomic and molecular structure of a compound, including crystal packing, polymorphism, and phase purity. In the context of this compound, PXRD analysis is crucial for confirming the crystalline nature of synthesized batches, identifying different polymorphic forms, and ensuring the absence of amorphous content or crystalline impurities.

The PXRD pattern is unique to a specific crystalline solid and is often referred to as a material's "fingerprint." The diffraction pattern consists of a series of peaks at specific scattering angles (2θ), which are determined by the lattice parameters of the crystal structure according to Bragg's Law. The intensity of these peaks is a function of the arrangement of atoms within the crystal lattice.

For a compound like this compound, a typical PXRD analysis would involve recording the diffraction pattern over a specific range of 2θ angles. The resulting data would be used to:

Confirm Crystalline Structure: The presence of sharp, well-defined peaks indicates a highly crystalline material.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. The ability to identify and control polymorphism is critical in materials science and pharmaceuticals, as different polymorphs can have different physical properties.

Determine Phase Purity: The PXRD pattern can be compared to a reference pattern (if available from single-crystal X-ray diffraction) to confirm the phase purity of a bulk sample. The presence of unexpected peaks would indicate impurities.

Calculate Lattice Parameters: The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell.

The table below illustrates the type of data that would be obtained from a PXRD analysis of a crystalline powder sample of this compound. Please note that this data is representative and intended for illustrative purposes, as experimentally determined values for this specific compound are not widely published.

Table 1: Representative Powder X-ray Diffraction Data for a Crystalline Solid

2θ (degrees) d-spacing (Å) Relative Intensity (%)
8.5 10.4 85
12.2 7.2 40
15.8 5.6 100
19.1 4.6 65
22.5 3.9 70
25.4 3.5 55

This illustrative data highlights the key parameters obtained from a PXRD experiment. The "2θ" column represents the scattering angles where constructive interference occurs. The "d-spacing" is calculated from Bragg's Law and corresponds to the distance between crystal lattice planes. The "Relative Intensity" indicates the intensity of each peak relative to the most intense peak in the pattern.

Further structural elucidation, such as the determination of the crystal system and space group, would typically require more advanced analysis, often in conjunction with single-crystal X-ray diffraction data. For instance, the crystal structures of related compounds have been resolved in various space groups, such as orthorhombic and monoclinic systems. nih.gov The molecular structure of thiourea (B124793) derivatives containing naphthalene moieties has also been successfully elucidated using single-crystal X-ray diffraction, with density functional theory (DFT) calculations used to complement the experimental data. researchgate.net This integrated approach allows for a comprehensive understanding of the solid-state structure of complex organic molecules.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,2-bis(3,5-difluorophenyl)ethane-1,2-dione

Computational Chemistry and Theoretical Modelling of 1,2 Di Naphthalen 1 Yl Ethane 1,2 Dione

Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.govstackexchange.com It is particularly effective for optimizing the geometry of molecules like 1,2-di(naphthalen-1-yl)ethane-1,2-dione to find their most stable, lowest-energy conformation. stackexchange.com The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. stackexchange.comyoutube.com

Table 1: Representative Optimized Geometric Parameters for Diketone Moieties using DFT This table presents typical bond lengths and angles for diketone functional groups, as determined by DFT calculations on similar molecules. These values are representative of what would be expected for this compound.

ParameterBond/AngleTypical Calculated ValueReference
Bond LengthC=O~1.22 Å nih.govresearchgate.net
Bond LengthC-C (dicarbonyl)~1.53 Å researchgate.net
Bond LengthC-C (aromatic)~1.39 - 1.42 Å nih.gov
Bond AngleO=C-C~120° - 123° researchgate.net
Bond AngleC-C-C (dicarbonyl)~118° - 120° researchgate.net

Data derived from DFT studies on related diketone structures.

Quantum Chemical Investigations into Electronic Properties

Quantum chemical calculations are essential for understanding the electronic characteristics that govern the reactivity of this compound. A primary focus of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (Eg) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large energy gap generally indicates high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net For aromatic diketones, the substitution of ketone groups onto polycyclic aromatic hydrocarbon frameworks is known to significantly reduce the HOMO-LUMO gap, thereby increasing reactivity. frontiersin.org The spatial distribution of the HOMO and LUMO across the molecule reveals likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Representative Calculated Electronic Properties for Aromatic Ketones This table shows illustrative electronic property values for aromatic ketone systems, demonstrating the type of data obtained from quantum chemical calculations.

PropertySymbolRepresentative Value (eV)SignificanceReference
HOMO EnergyEHOMO-6.0 to -7.5Electron-donating ability researchgate.netnih.gov
LUMO EnergyELUMO-1.5 to -3.0Electron-accepting ability researchgate.netnih.gov
HOMO-LUMO GapEg3.0 to 4.5Reactivity and Stability frontiersin.orgresearchgate.net

Values are typical for aromatic systems and serve as an illustration.

Theoretical Characterization of Photophysical Properties using Functional Theory

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the photophysical properties of molecules by calculating their electronic excited states. faccts.demdpi.com This approach is widely used to predict the UV-Vis absorption spectra of organic compounds like this compound. soton.ac.ukchemrxiv.org The calculations yield vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

By simulating the spectrum, researchers can assign specific electronic transitions, such as n→π* or π→π*, to the observed absorption bands. researchgate.net The choice of functional (e.g., PBE0, CAM-B3LYP, ωB97-XD) and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are crucial for achieving results that correlate well with experimental data. mdpi.comsoton.ac.uk Such studies can accurately predict how the solvent environment affects the absorption spectrum. researchgate.net

Table 3: Example of Predicted vs. Experimental Photophysical Data for an Aromatic System This table illustrates the correlation between TD-DFT calculated and experimentally measured absorption maxima (λmax) for aromatic molecules, showcasing the predictive power of the methodology.

Compound TypeCalculation MethodCalculated λmax (nm)Experimental λmax (nm)Reference
Aromatic DyeTD-DFT/ωB97XD/SS-PCM350345 soton.ac.uk
TocopherolTD-DFT/PBE0/IEF-PCM299292-298 researchgate.net

Data from benchmark studies on aromatic systems to demonstrate typical accuracy.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding stationary-state geometries, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov For a molecule such as this compound, which possesses rotational freedom around the central carbon-carbon single bond, MD simulations provide a powerful tool to explore its accessible conformations.

MD simulations model the atomic motions by solving Newton's equations of motion, where the forces between atoms are calculated using a molecular mechanics force field. numberanalytics.com These simulations can reveal the preferred orientations of the two bulky naphthyl groups relative to each other and how these conformations fluctuate at a given temperature. The analysis of the simulation trajectory can identify the most stable conformers, the energy barriers between them, and the influence of the surrounding solvent on the molecule's structural dynamics. nih.govresearchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation This table outlines common parameters used when setting up an MD simulation for an organic molecule in a solvent.

ParameterDescriptionTypical Value/SettingReference
Force FieldDefines potential energy functionGAFF, OPLS, CGenFF acs.org
Solvent ModelExplicit representation of solventTIP3P, SPC/E (for water) nih.gov
Simulation TimeDuration of the simulation10 - 100 ns nih.gov
TemperatureSystem temperature298 K (25 °C) nih.gov
PressureSystem pressure1 atm nih.gov
EnsembleStatistical mechanics ensembleNVT or NPT nih.gov

Advanced Computational Methodologies for Spectroscopic Prediction

Computational chemistry offers advanced methods for the prediction and interpretation of various spectra, most notably infrared (IR) and Raman spectra. numberanalytics.com DFT calculations are routinely used to compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. acs.orgmit.edu

Comparing the predicted spectrum to an experimental one is a powerful method for structural verification. mit.edu Furthermore, theoretical calculations allow for the precise assignment of each vibrational mode to a specific motion of atoms or functional groups within the molecule, such as the characteristic stretching of the C=O bonds or the various C-H bending modes of the naphthalene (B1677914) rings. nih.gov While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement. acs.org The development of machine learning models trained on vast databases of experimental and computed spectra is an emerging approach that promises even greater predictive accuracy. mit.eduarxiv.org

Table 5: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm-1) This table demonstrates the typical agreement between scaled DFT-calculated and experimental IR frequencies for key functional groups found in molecules like this compound.

Vibrational ModeUnscaled Calculated Frequency (cm-1)Scaled Calculated Frequency (cm-1)Typical Experimental Frequency (cm-1)Reference
Aromatic C-H Stretch3150 - 32503040 - 31353050 - 3150 nih.gov
Carbonyl (C=O) Stretch1710 - 17601650 - 17001660 - 1710 nih.gov
Aromatic C=C Stretch1550 - 16501500 - 16001500 - 1610 nih.gov

Frequencies are representative and based on DFT studies of aromatic ketones. A typical scaling factor of ~0.965 is assumed for B3LYP calculations. acs.org

Reactivity and Mechanistic Studies of 1,2 Di Naphthalen 1 Yl Ethane 1,2 Dione

Oxidation and Reduction Transformations of the Dicarbonyl System

The 1,2-dicarbonyl group is the most reactive site in the molecule for oxidation and reduction reactions. These transformations typically involve changes to the oxidation state of the carbonyl carbons.

Reduction: The dicarbonyl system can be reduced to the corresponding diol, 1,2-di(naphthalen-1-yl)ethane-1,2-diol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting diol is a vicinal diol, a structural motif of interest in its own right.

Table 1: Key Transformations of the Dicarbonyl System

Reaction Type Reagents Product
Reduction Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) 1,2-Di(naphthalen-1-yl)ethane-1,2-diol
Benzilic Acid Rearrangement Potassium hydroxide (B78521) (KOH), followed by acidic workup 2-Hydroxy-2,2-di(naphthalen-1-yl)acetic acid

Electrophilic and Nucleophilic Reactions of the Naphthalene (B1677914) Moieties

The naphthalene rings of 1,2-di(naphthalen-1-yl)ethane-1,2-dione can undergo substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the dicarbonyl group.

Electrophilic Aromatic Substitution: Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609). Substitution predominantly occurs at the C1 (or α) position due to the greater stability of the resulting carbocation intermediate. However, the 1,2-dicarbonyl substituent is strongly deactivating, withdrawing electron density from the naphthalene rings and making electrophilic substitution more difficult compared to unsubstituted naphthalene. If forced, the substitution would be expected to occur on the ring not directly attached to the incoming electrophile and preferentially at positions that are least deactivated.

Nucleophilic Aromatic Substitution: While less common for electron-rich systems like naphthalene, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present on the ring and strong nucleophiles are used. For this compound itself, which lacks suitable leaving groups, this type of reaction is not expected to be facile.

Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution

Reaction Typical Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ Mixture of nitro-substituted derivatives, with substitution likely at the 4- and 5-positions
Halogenation Br₂, FeBr₃ Mixture of bromo-substituted derivatives, with substitution likely at the 4- and 5-positions
Friedel-Crafts Acylation RCOCl, AlCl₃ Generally not feasible due to deactivation by the dicarbonyl group

Oxidative Cleavage Reactions Leading to Carboxylic Acid Derivatives

The carbon-carbon single bond between the two carbonyl groups in this compound can be cleaved under oxidative conditions. This reaction is a powerful synthetic tool for the formation of carboxylic acids.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, can cleave the C-C bond of the diketone. This cleavage would result in the formation of two equivalents of the corresponding carboxylic acid. In the case of this compound, the expected product of oxidative cleavage is naphthalene-1-carboxylic acid. This transformation provides a synthetic route to this carboxylic acid from precursors that can be used to form the diketone.

Reaction Mechanism Elucidation through Experimental and Computational Approaches

While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively documented in the surveyed literature, the mechanisms of its characteristic reactions can be understood from well-established principles for analogous compounds.

Mechanism of the Benzilic Acid Rearrangement: The mechanism of the benzilic acid rearrangement has been a subject of study since its discovery. wikipedia.org It is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons to form a tetrahedral intermediate. This is followed by a 1,2-migration of one of the naphthalen-1-yl groups to the adjacent carbonyl carbon. This migration is the rate-determining step and results in the formation of a rearranged carboxylate salt. The final α-hydroxy carboxylic acid is obtained upon acidification.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the naphthalene rings follows the general pattern for aromatic compounds. An electrophile attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The stability of this intermediate determines the position of substitution. For naphthalene, attack at the α-position allows for the formation of more resonance structures that preserve a complete benzene ring, hence its higher stability and the preference for α-substitution. The final step involves the loss of a proton from the intermediate to restore aromaticity. The electron-withdrawing dicarbonyl group would slow down the initial attack of the electrophile and destabilize the carbocation intermediate.

Synthesis and Exploration of Derivatives and Coordinated Compounds

Synthesis of Analogues with Varied Naphthalene (B1677914) Substitutions

The synthesis of analogues of 1,2-di(naphthalen-1-yl)ethane-1,2-dione with different substituents on the naphthalene rings allows for the fine-tuning of its chemical and physical properties. The general approach involves preparing substituted naphthalene precursors which are then converted into the desired 1,2-diketone.

Research into related naphthalene-based compounds, such as naphthalene-1,4-dione analogues, provides insight into synthetic strategies for introducing this diversity. rsc.orgnih.gov Methodologies often begin with a functionalized naphthalene or a precursor like 2-bromonaphthalene-1,4-dione (B50910) or 2-methylnaphthalene-1,4-dione. nih.gov These starting materials can undergo reactions with various amines or other nucleophiles to introduce a range of functional groups onto the aromatic core. nih.gov Similarly, strategies for creating 1,2,3,4-naphthalene diimides involve the cycloaddition of an aryne precursor with dimethyl acetylenedicarboxylate, followed by imidization with different amines, such as hexylamine (B90201) or aniline, to yield N-substituted products. beilstein-journals.org

While direct synthesis of a library of substituted this compound analogues is not extensively detailed in the literature, the principles of organic synthesis suggest that appropriately substituted naphthaldehydes could be subjected to reactions like the acyloin condensation, or the corresponding substituted benzoin-type intermediates could be oxidized to yield the target diketones. The key is the initial synthesis of the varied naphthalene building blocks. nih.gov

Coordination Chemistry: this compound as a Ligand

The two adjacent carbonyl oxygen atoms in this compound possess lone pairs of electrons, making the molecule an excellent candidate for a bidentate chelating ligand. It can coordinate with a variety of metal ions to form stable metal complexes, similar to other α-diketones and β-diketones. illinois.edudoubtnut.com

The synthesis of metal complexes using this compound as a ligand typically involves the reaction of the dione (B5365651) with a metal salt in a suitable solvent. The choice of metal and reaction conditions influences the stoichiometry and geometry of the resulting complex. Analogous research on ligands containing naphthalene moieties, such as 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, demonstrates the formation of complexes with various transition metals like Cobalt(III), Nickel(II), and Copper(II). uomphysics.net In these cases, the metal-to-ligand ratio can vary, for instance, from 1:2 for Co(III) and Ni(II) to 1:1 for Cu(II). uomphysics.net

Characterization of these new coordination compounds relies on a suite of analytical techniques. Elemental analysis is used to confirm the empirical formula, while molar conductivity measurements can help determine the electrolytic nature of the complexes in solution. researchgate.net Mass spectrometry provides crucial information on the molecular weight of the complex. researchgate.net

Spectroscopic methods are vital for elucidating the structure of the metal complexes.

Infrared (IR) Spectroscopy: In the free this compound ligand, the C=O stretching vibration would appear at a characteristic frequency. Upon coordination to a metal center, this band is expected to shift to a lower frequency, indicating the weakening of the C=O bond due to the donation of electron density from the oxygen to the metal. New bands at lower frequencies corresponding to metal-oxygen (M-O) bonds would also be expected to appear.

UV-Visible Spectroscopy: The electronic spectrum of the free ligand shows absorptions corresponding to π-π* and n-π* transitions. uomphysics.net Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. uomphysics.net For example, in studies of Ni(II) complexes with ethane-1,2-diamine ligands, different coordination environments result in distinct colors, such as pale blue for [Ni(H₂O)₄en]²⁺ and violet for [Ni(en)₃]²⁺, reflecting changes in the electronic transitions. collegedunia.comexamside.com

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide information about the symmetry of the coordination compound.

Transformation into Other Organic Scaffolds

The 1,2-dicarbonyl moiety is a valuable synthon for constructing more elaborate molecular architectures, particularly heterocyclic systems.

One of the most common and efficient reactions of 1,2-diketones is their condensation with 1,2-diamines to produce nitrogen-containing heterocycles. nih.gov

Quinoxalines: The reaction of this compound with various ortho-phenylenediamines (1,2-diaminobenzenes) provides a direct route to 2,3-di(naphthalen-1-yl)quinoxaline derivatives. This condensation is a classic method for quinoxaline (B1680401) synthesis and can be catalyzed by acids or performed under various conditions, including at room temperature with specific catalysts or via microwave irradiation. nih.govarkat-usa.org The resulting quinoxaline core is a significant structure in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Synthesis of Quinoxaline Derivatives from 1,2-Diketones and Diamines nih.govnih.gov
1,2-Diketone Reactant1,2-Diamine ReactantResulting Heterocyclic Product
This compoundo-Phenylenediamine2,3-Di(naphthalen-1-yl)quinoxaline
This compound4,5-Dimethyl-1,2-phenylenediamine6,7-Dimethyl-2,3-di(naphthalen-1-yl)quinoxaline
This compound4-Bromo-1,2-phenylenediamine6-Bromo-2,3-di(naphthalen-1-yl)quinoxaline

Pyrazines and Other Heterocycles: Similarly, condensation with ethane-1,2-diamine would yield 2,3-di(naphthalen-1-yl)pyrazine. The versatility of the diketone allows for the synthesis of other heterocycles. For example, reaction with ammonia (B1221849) and an aldehyde can lead to substituted imidazoles (lophine derivatives), while reaction with aminoguanidine (B1677879) could potentially form triazine derivatives. The synthesis of indoles is less direct but could be envisioned through multi-step pathways starting from the dione.

The carbonyl groups of this compound can be readily reduced to the corresponding secondary alcohols. The reduction of the diketone yields 1,2-di(naphthalen-1-yl)ethane-1,2-diol. This diol is a known compound, identified as a metabolic product of naphthalene. nih.govnih.gov

In a laboratory setting, this transformation is typically achieved using common reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that will convert the ketones to alcohols without affecting the aromatic naphthalene rings. The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that would also effectively produce the diol.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as platinum, palladium, or nickel can also effect the reduction, although conditions must be controlled to avoid reduction of the naphthalene rings.

The resulting 1,2-diol, named ethane-1,2-diol when substituted, is a valuable intermediate in its own right, with the two hydroxyl groups available for further functionalization, such as ether or ester formation. ncert.nic.in

Advanced Research Applications and Functional Materials

Precursors in the Development of Electronic and Photochemical Materials

The extended π-conjugated system of the naphthalene (B1677914) moieties in 1,2-di(naphthalen-1-yl)ethane-1,2-dione makes it a promising precursor for the synthesis of novel electronic and photochemical materials. The diketone functionality serves as a versatile handle for a range of chemical transformations, allowing for the construction of larger, more complex architectures with tailored properties.

Research into related naphthalene-based compounds has demonstrated their utility in creating materials with interesting electronic and optical characteristics. For instance, derivatives of 1-naphthol (B170400) have been used to synthesize fluorescent probes. nih.gov The core principle involves leveraging the inherent fluorescence of the naphthalene unit and modifying the structure to tune its emission properties and sensitivity to external stimuli. While direct studies on this compound in this context are not extensively documented, its structural similarity to these precursors suggests its potential for similar applications. The presence of two naphthalene units could lead to materials with enhanced charge transport or unique photophysical behaviors, such as excimer formation, which is valuable in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices.

The diketone bridge can also be a site for polymerization reactions, leading to the formation of polymers with a high refractive index or specific charge-carrying capabilities. The rigid nature of the naphthalene groups would impart thermal stability and defined conformational properties to such polymers, which are desirable traits in high-performance electronic materials.

Application in Organic Catalysis, Including Asymmetric Transformations

In the realm of organic catalysis, vicinal diketones are valuable synthons and can also act as ligands for metal catalysts. The 1,2-dione moiety in this compound can coordinate to metal centers, influencing their catalytic activity and selectivity. The bulky naphthalene groups can create a specific chiral environment around a metal center, which is a key principle in asymmetric catalysis.

While direct catalytic applications of this compound are an emerging area of research, the broader class of chiral 1,2-diamines derived from similar diketones has seen use in asymmetric synthesis. For example, (1S,2S)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine dihydrochloride (B599025) is a commercially available chiral ligand. sigmaaldrich.com The synthesis of such ligands often proceeds through the corresponding diketone, highlighting the role of this compound as a critical precursor to valuable catalytic tools.

Furthermore, the development of enantioselective methods for the synthesis of 1,2-anti-diols has been achieved using chiral ruthenium complexes, demonstrating the importance of controlling the stereochemistry of 1,2-difunctionalized compounds. nih.gov The reduction of diketones like this compound with chiral reducing agents can provide access to chiral diols, which are themselves valuable building blocks in organic synthesis.

Research into Fluorescent Molecular Systems

The intrinsic fluorescence of the naphthalene ring system is a central feature of this compound, making it a target for research into fluorescent molecular systems. The photophysical properties of naphthalene derivatives are well-studied, and they are known to exhibit strong fluorescence in the UV-visible region. mdpi.com

The development of fluorescent molecular probes is a significant area of chemical research, with applications in biological imaging and chemical sensing. researchgate.netresearchgate.net The fluorescence of a molecule can be sensitive to its local environment, including polarity, pH, and the presence of specific analytes. The 1,2-dione functionality in this compound can be chemically modified to introduce specific recognition sites, thereby creating a fluorescent sensor. For example, reaction with amines or other nucleophiles could lead to derivatives with new photophysical properties and selective binding capabilities.

Studies on related naphth[1,2-d]imidazole compounds have shown intense fluorescence emissions and have been investigated as potential cytotoxic agents and fluorescent probes for cancer cells. mdpi.com These findings underscore the potential of incorporating the this compound scaffold into more complex systems to develop novel fluorescent materials with applications in biomedicine and diagnostics.

PropertyValue/Description
Fluorescence Expected in the UV-visible region due to naphthalene moieties.
Potential Applications Fluorescent probes, sensors, components of theranostic systems.
Modification Strategy Chemical modification of the 1,2-dione group to tune fluorescence and introduce analyte recognition sites.

Supramolecular Assemblies and Material Science Contributions

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The rigid and planar structure of the naphthalene units in this compound, combined with the potential for hydrogen bonding and other intermolecular interactions involving the diketone, makes it an excellent candidate for the construction of supramolecular assemblies.

Research on related molecules, such as ethane-1,2-diphosphonic acid, has demonstrated the ability of simple ethane-1,2-disubstituted units to form extended, well-defined structures like pillared-layer frameworks through hydrogen bonding. nih.gov Similarly, this compound could self-assemble into ordered structures through π-π stacking of the naphthalene rings and dipole-dipole interactions of the ketone groups.

The formation of such well-ordered assemblies can lead to materials with interesting properties, such as porosity, which could be exploited for gas storage or separation. The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also yield materials with tailored electronic and photophysical properties, arising from the regular arrangement of the chromophoric naphthalene units within the framework.

The study of chemoselective reactions on related diketones and phosphonates further highlights the versatility of the dicarbonyl motif in constructing more complex molecular architectures. researchgate.net These reactions can be used to link this compound units together or to attach them to other functional molecules, opening up a wide range of possibilities for the creation of new materials with designed properties.

Interaction TypePotential Role in Supramolecular Assembly
π-π Stacking Interaction between the planar naphthalene rings, leading to ordered packing.
Hydrogen Bonding Possible with derivatives of the diketone, or with co-crystallized molecules.
Dipole-Dipole Interactions Arising from the polar ketone groups, contributing to the stability of the assembly.

Concluding Perspectives and Future Research Trajectories

Current Challenges and Opportunities in Diketone Chemistry

The field of diketone chemistry is currently navigating a landscape marked by both persistent challenges and significant opportunities. A primary challenge lies in achieving regioselective and stereoselective synthesis, especially for unsymmetrical and sterically hindered diketones. researchgate.netresearchgate.net Traditional methods like the Claisen condensation, while foundational, often require harsh conditions and can be limited in scope when dealing with sensitive functional groups. nih.gov The development of milder and more versatile synthetic routes is a key area of ongoing research. nih.gov

Another challenge is the comprehensive understanding and control of the tautomeric equilibria (keto-enol forms) that diketones exhibit, as this has profound implications for their reactivity and biological activity. nih.gov The inherent photosensitivity of some diketones also presents challenges for their synthesis, storage, and application, requiring careful handling and specialized conditions.

Despite these hurdles, numerous opportunities are present. Diketones are recognized as crucial intermediates in the synthesis of a wide array of valuable organic molecules, including various heterocyclic compounds with significant biological activities. mdpi.comnih.gov Their ability to chelate metals has made them valuable in catalysis and materials science. researchgate.net The growing demand for novel materials with specific electronic and photochemical properties, such as photoinitiators for polymerisation, opens up new avenues for diketone derivatives. umt.edu.pk Furthermore, the unique reactivity of the 1,2-dicarbonyl moiety offers a platform for developing novel chemical transformations and for the construction of complex molecular architectures. nih.gov The push towards greener chemistry also presents an opportunity to develop more sustainable and atom-economical synthetic methods for diketones. researchgate.net

Advancements in Synthetic and Characterization Techniques

Recent years have witnessed significant progress in the synthetic and characterization techniques applicable to diketones, which promises to overcome many of the existing challenges.

Synthetic Advancements: Modern synthetic chemistry has moved beyond classical methods, introducing a variety of innovative strategies for diketone synthesis.

Catalytic Methods: The use of metal-based catalysts (e.g., palladium, copper, ruthenium) and organocatalysts has enabled milder and more efficient syntheses. mdpi.comorganic-chemistry.org These methods often provide higher yields and better selectivity under environmentally benign conditions. mdpi.com

Oxidative Reactions: Advanced oxidation methods have become a cornerstone for synthesizing 1,2-diketones. This includes the oxidation of alkynes, alkenes, α-hydroxy ketones, and even the direct oxidation of α-methylene ketones using systems like I2-TBHP. nih.govorganic-chemistry.org

Photochemical Synthesis: Visible-light-mediated reactions are emerging as a powerful tool, allowing for novel transformations such as the [2+2] cycloaddition to form 1,5-diketones, which can be adapted for other diketone syntheses. nih.gov

Flow Chemistry: The application of flow microreactors offers precise control over reaction parameters, enabling safer and more scalable synthesis of diketones and their derivatives. umt.edu.pk

Characterization Techniques: The structural elucidation of diketones relies on a suite of sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for studying the structure and tautomeric equilibrium of diketones. nih.govmdpi.com Advanced NMR techniques, including the use of isotope effects, provide deep insights into the subtle structural features and dynamic processes in solution. nih.govmdpi.com

Spectroscopic Methods (IR and UV-Vis): Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies, while UV-Vis spectroscopy helps in analyzing the electronic transitions, which is particularly useful for conjugated and photosensitive diketones. nih.govmdpi.com Deconvolution methods are sometimes required to distinguish between the spectra of different tautomers. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of diketones, confirming connectivity and stereochemistry. researchgate.net

Computational Methods: Density Functional Theory (DFT) calculations have become a powerful complementary tool for predicting molecular structures, spectroscopic properties, and reaction mechanisms, aiding in the interpretation of experimental data. nih.govnih.gov

Interdisciplinary Research Avenues

The unique structural and electronic properties of diketones make them highly valuable in a variety of scientific disciplines, fostering a rich environment for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: Diketone scaffolds are present in numerous biologically active natural products and are key intermediates in the synthesis of pharmaceuticals. nih.govresearchgate.net Their ability to interact with biological targets makes them attractive for designing new therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. mdpi.comrsc.org The development of diketone-based compounds that can modulate biological pathways is a significant area of research. rsc.org

Materials Science: The rigid, conjugated structures of aromatic diketones like 1,2-Di(naphthalen-1-yl)ethane-1,2-dione suggest potential applications in the development of organic electronic materials. They can be precursors to organic semiconductors, components of liquid crystals, or photoactive materials for use in OLEDs and other optoelectronic devices. nih.govumt.edu.pk Their derivatives are also used as photoinitiators in polymer chemistry. umt.edu.pk

Chemical Biology: Diketones serve as versatile chemical probes for studying biological processes. Their reactivity and spectroscopic properties can be harnessed to design molecules that can tag proteins, sense metal ions, or report on the cellular environment. chemscene.com

Agrochemicals: The development of new pesticides and herbicides is another area where diketone chemistry plays a role. By understanding the structure-activity relationships, novel diketone derivatives can be designed to be more effective and environmentally safer. news-medical.net

Q & A

Q. What are the recommended methods for synthesizing 1,2-Di(naphthalen-1-yl)ethane-1,2-dione in a laboratory setting?

A two-step approach is typically employed: (i) Friedel-Crafts acylation of naphthalene using oxalyl chloride to form the diketone intermediate, followed by (ii) purification via recrystallization in anhydrous ethanol under inert atmosphere to prevent oxidation. Reaction progress should be monitored by TLC (hexane:ethyl acetate, 4:1). Ensure rigorous exclusion of moisture, as hydrolytic byproducts may form .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm) and carbonyl resonance (δ ~190 ppm).
  • IR Spectroscopy : Detect strong C=O stretches (~1680 cm⁻¹) and absence of O-H/N-H bands.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) at m/z 334.12. Purity can be assessed via HPLC (C18 column, acetonitrile:water gradient) .

Q. What safety precautions are critical when handling this compound in experimental workflows?

  • Use nitrile gloves, sealed goggles, and a lab coat to prevent skin/eye contact (GHS Category 2 irritation).
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in amber glass vials under inert gas (N2/Ar) at 2–8°C to mitigate photodegradation and hygroscopicity .

Q. How should researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Maintain stoichiometric control (1:2 molar ratio of oxalyl chloride to naphthalene).
  • Use Lewis acids like AlCl3 (10 mol%) at 0–5°C to suppress polyacylation.
  • Quench the reaction with ice-cold water to precipitate the product and reduce esterification side reactions .

Q. What are the established protocols for the storage and long-term stability assessment of this compound?

  • Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation (e.g., hydrolyzed diacid).
  • Store in desiccators with silica gel and monitor for color changes (yellowing indicates oxidation) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this dione?

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), revealing electron-deficient carbonyl groups suitable for nucleophilic attacks.
  • Simulate electrostatic potential surfaces to identify reactive sites for cross-coupling or cycloaddition reactions .

Q. What analytical strategies resolve contradictory data regarding the compound’s thermal decomposition behavior?

  • Use hyphenated TGA-DSC coupled with GC-MS to track decomposition products (e.g., CO, naphthalene derivatives) between 250–400°C.
  • Compare experimental data with pyrolysis simulations (ReaxFF MD) to validate mechanistic pathways .

Q. What methodologies enable detection of photodegradation products under UV exposure?

  • Irradiate ethanolic solutions with UV-C (254 nm) and analyze via LC-QTOF-MS. Major products include 1-naphthoic acid and glyoxal derivatives.
  • Use ESR spectroscopy to detect radical intermediates (e.g., naphthoxyl radicals) .

Q. How do steric effects from naphthalene substituents influence Diels-Alder reactivity?

  • Compare reaction rates with less hindered dienophiles (e.g., maleic anhydride) using kinetic studies (in situ FTIR).
  • X-ray crystallography of cycloadducts reveals distorted bicyclic structures due to naphthyl group repulsion .

Q. What experimental approaches investigate its potential as a ligand in coordination chemistry?

  • Synthesize Cu(II) or Pd(II) complexes and characterize via single-crystal XRD to assess binding modes (κ²-O,O’ vs. κ¹-O).
  • Conduct cyclic voltammetry to study redox activity influenced by metal coordination .

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